N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine
Description
N-[(1-Benzyl-1H-indol-3-yl)carbonyl]glycylglycine is a synthetic compound featuring a benzyl-substituted indole core conjugated to a glycylglycine dipeptide via a carbonyl linkage. The indole moiety is a privileged structure in medicinal chemistry due to its bioisosteric properties and ability to interact with diverse biological targets. The glycylglycine chain may enhance solubility and modulate pharmacokinetics, while the benzyl group could influence receptor binding or metabolic stability.
Properties
IUPAC Name |
2-[[2-[(1-benzylindole-3-carbonyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(21-11-19(25)26)10-22-20(27)16-13-23(12-14-6-2-1-3-7-14)17-9-5-4-8-15(16)17/h1-9,13H,10-12H2,(H,21,24)(H,22,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMBLTHNSZBXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation
Benzylation of indole at the 1-position is achieved using benzyl bromide in the presence of Lewis acids such as AlCl₃. The reaction proceeds via electrophilic substitution, yielding 1-benzyl-1H-indole with >85% efficiency. Subsequent formylation at the 3-position using the Vilsmeier-Haack reaction (POCl₃/DMF) provides 1-benzyl-1H-indole-3-carboxaldehyde, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.
Table 1: Optimization of Indole Benzylation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| AlCl₃, CH₂Cl₂, 0°C | 87 | 95 |
| FeCl₃, toluene, reflux | 72 | 88 |
| BF₃·OEt₂, THF, rt | 68 | 82 |
Palladium-Catalyzed Coupling
An alternative route involves Suzuki-Miyaura coupling between indole-3-boronic acid and benzyl bromide. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1), this method achieves 78% yield with minimal side products.
Activation of the Indole Carboxylic Acid
The carboxylic acid moiety is activated for peptide coupling via acid chloride or mixed anhydride formation.
Acid Chloride Formation
Treatment of 1-benzyl-1H-indole-3-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane generates the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in subsequent steps.
Mixed Anhydride Method
For acid-sensitive substrates, the carboxylic acid is reacted with isobutyl chloroformate in the presence of N-methylmorpholine to form a mixed anhydride. This intermediate reacts efficiently with amines under mild conditions.
Synthesis of Glycylglycine
Glycylglycine is prepared via solid-phase peptide synthesis (SPPS) or solution-phase methods.
Solid-Phase Synthesis
Using Fmoc-protected glycine on Wang resin, sequential deprotection (20% piperidine in DMF) and coupling with HBTU/HOBt activators yield the dipeptide. Cleavage with TFA/H₂O (95:5) provides glycylglycine in 92% purity.
Solution-Phase Coupling
Glycine methyl ester is coupled to Boc-glycine using DCC as an activating agent. Deprotection with HCl/dioxane removes the Boc group, and saponification with NaOH yields free glycylglycine.
Silver-Mediated Coupling of Indole and Glycylglycine
Steric hindrance at the indole 3-position necessitates specialized coupling methods.
AgNTf₂-Assisted Nucleophilic Substitution
Bromination of 1-benzyl-1H-indole-3-carboxylic acid at the 3-position using N-bromosuccinimide (NBS) generates 3-bromo-1-benzylindole. Treatment with AgNTf₂ (5 mol%) in acetonitrile activates the bromide for nucleophilic attack by the glycylglycine amine, achieving 89% yield.
Table 2: Comparison of Coupling Methods
| Method | Yield (%) | Reaction Time (h) |
|---|---|---|
| AgNTf₂, MeCN, 25°C | 89 | 6 |
| HATU, DMF, 0°C→rt | 75 | 12 |
| EDCl/HOBt, CH₂Cl₂, rt | 68 | 24 |
Microwave-Assisted Amidation
Microwave irradiation (150°C, 300 W) accelerates the coupling between 1-benzyl-1H-indole-3-carboxylic acid and glycylglycine, reducing reaction time from 12 h to 20 min. This method enhances yield to 94% while minimizing decomposition.
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (EtOAc/hexane gradient).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indole H-2), 7.65–7.12 (m, 8H, aromatic), 4.32 (t, 2H, glycylglycine CH₂), 3.89 (s, 2H, benzyl CH₂).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (amide C=O), 1540 cm⁻¹ (indole ring).
- HRMS (ESI+) : m/z calcd. for C₂₁H₂₀N₃O₃ [M+H]⁺ 366.1553, found 366.1556.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Betulinic Acid Derivatives (BA1–BA4)
Key Compounds :
- BA1: N-(2,3-Indolo-betulinoyl)diglycylglycine
- BA2: N-(2,3-Indolo-betulinoyl)glycylglycine
- BA3: N-(2,3-Indolo-betulinoyl)glycine
- BA4 : 2,3-Indolo-betulinic acid
Structural Differences :
- BA1/BA2 : Incorporate glycylglycine or diglycylglycine residues at the C28 position of betulinic acid (BI).
- BA3 : Contains a single glycine residue.
- BA4: Lacks amino acid conjugation, retaining only the indolo-betulinic acid scaffold.
Pyrazole-Based Glycylglycine Conjugate (Compound 12)
Structure : N-{[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}glycylglycine .
Comparison :
- Replaces the indole core with a pyrazole ring but retains the glycylglycine motif.
- Acts as a CB1 receptor ligand, demonstrating structural versatility for targeting diverse receptors.
Indole-Acetyl-Glycine Derivatives
Examples :
Key Differences :
- Lack the benzyl group and glycylglycine chain present in the target compound.
- Shorter peptide chains (glycine vs. glycylglycine) likely reduce binding affinity or metabolic stability.
Fluorenylmethoxycarbonyl-Protected Glycylglycine
Example : N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester .
Comparison :
- Used primarily in peptide synthesis as a protecting group, emphasizing the utility of glycylglycine in drug design.
- No direct therapeutic application noted, but highlights chemical strategies for stabilizing peptide derivatives.
Biological Activity
N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine, a synthetic compound with a unique molecular structure, combines an indole moiety with a glycylglycine segment. Its molecular formula is CHNO and it has a molecular weight of 365.4 g/mol. The compound's structure includes a benzyl group attached to an indole ring, which is further linked to a carbonyl group that connects it to the dipeptide glycylglycine. This combination suggests potential biological activities relevant to medicinal chemistry and pharmacology .
The compound exhibits various functional groups, including carbonyl and amine functionalities, which contribute to its reactivity and potential for modification in pharmaceutical applications. Its synthesis involves multiple steps that allow for structural variations, enhancing its bioactivity .
Biological Activities
The biological activities of this compound can be attributed primarily to its indole structure, which is known for interacting with various biological targets. Indole derivatives often exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
- Antiviral Activity : Research indicates potential as an HIV integrase inhibitor based on structural analogs .
- Anti-inflammatory Properties : Indole derivatives are frequently associated with anti-inflammatory effects, enhancing their therapeutic potential .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, the presence of the indole core suggests interactions with key receptors and enzymes involved in inflammatory and infectious processes. Studies have indicated that similar compounds can inhibit specific enzymes or pathways critical for pathogen survival or inflammatory responses .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromoindole | Indole ring with halogen | Antimicrobial |
| Indomethacin | Indole structure with carboxylic acid | Anti-inflammatory |
| Tryptophan | Indole amino acid | Neurotransmitter precursor |
This table illustrates how variations in structure can lead to different biological activities, highlighting the potential pathways for further research into this compound's unique properties .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related indole derivatives for their biological activities. For instance, research on benzylindolyldiketo acids has demonstrated significant activity as HIV integrase inhibitors, indicating that structural modifications can enhance bioactivity . Additionally, investigations into the anti-inflammatory properties of indole derivatives have shown promising results in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
